molecular formula C11H13BrN2O5 B13870260 Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate

Cat. No.: B13870260
M. Wt: 333.13 g/mol
InChI Key: USUZXSFZEFDWTA-UHFFFAOYSA-N
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Description

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate is a chemical compound with the molecular formula C11H13BrN2O5 It is known for its unique structure, which includes a brominated pyridine ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate typically involves the reaction of 6-bromo-2-nitropyridine with ethyl 2-bromo-2-methylpropanoate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The brominated pyridine ring may also participate in binding interactions with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((6-chloro-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
  • Ethyl 2-((6-fluoro-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
  • Ethyl 2-((6-iodo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate

Uniqueness

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs .

Properties

IUPAC Name

ethyl 2-(6-bromo-2-nitropyridin-3-yl)oxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O5/c1-4-18-10(15)11(2,3)19-7-5-6-8(12)13-9(7)14(16)17/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZXSFZEFDWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(N=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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